molecular formula C23H23N5OS2 B2418744 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1171805-13-2

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2418744
CAS No.: 1171805-13-2
M. Wt: 449.59
InChI Key: IWGVGYJPTTZFHB-UHFFFAOYSA-N
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Description

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23N5OS2 and its molecular weight is 449.59. The purity is usually 95%.
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Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS2/c1-16-18(15-24-28(16)17-7-4-3-5-8-17)22(29)26-11-13-27(14-12-26)23-25-21-19(30-2)9-6-10-20(21)31-23/h3-10,15H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGVGYJPTTZFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=CC=C5SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule that combines a pyrazole structure with a piperazine moiety and a benzo[d]thiazole group. This combination is of significant interest due to the diverse biological activities associated with its structural components.

Chemical Structure

The compound can be represented by the following structural formula:

C19H22N4OS\text{C}_{19}\text{H}_{22}\text{N}_4\text{OS}

Synthesis

The synthesis involves multi-step organic reactions, typically starting from 5-methyl-1-phenylpyrazole and introducing the piperazine and benzo[d]thiazole components through coupling reactions. The synthesis process has been optimized to yield high purity and yield of the target compound.

Antimicrobial Activity

Research indicates that compounds containing thiazole and piperazine derivatives exhibit notable antimicrobial properties. In vitro studies have shown that related compounds demonstrate moderate to excellent activity against various bacterial strains, suggesting potential applications in treating infections .

CompoundActivityMIC (µg/mL)
5aModerate50
5bGood25
5cExcellent10

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes, such as prostaglandin reductase (PTGR2). Molecular docking studies have provided insights into how it interacts with target receptors, indicating potential therapeutic applications in inflammatory diseases .

Neuropharmacological Effects

Compounds similar to this pyrazole derivative have been investigated for their neuropharmacological effects, including anxiolytic and antidepressant activities. The piperazine component is often linked to modulation of neurotransmitter systems, which may contribute to these effects .

Case Studies

  • Antimicrobial Screening : A series of related thiazole-piperazine derivatives were synthesized and screened for antimicrobial activity. The results indicated that modifications in the substituents significantly influenced their efficacy against Gram-positive and Gram-negative bacteria .
  • Inhibition Studies : A docking study involving PTGR2 revealed that the compound binds effectively, suggesting a mechanism of action that warrants further investigation in vivo .

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what are the critical steps requiring optimization?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under reflux conditions .
  • Step 2: Introduction of the benzo[d]thiazole-piperazine moiety through nucleophilic substitution or coupling reactions, often requiring anhydrous solvents and controlled pH .
  • Step 3: Methanone linkage via Friedel-Crafts acylation or amide coupling, optimized using catalysts like Lewis acids (e.g., AlCl₃) .
    Critical optimizations: Solvent choice (e.g., DMF vs. THF), reaction time (monitored via TLC/HPLC), and purification methods (recrystallization or column chromatography) to minimize by-products .

Advanced: How can reaction conditions be tailored to enhance stereochemical control during methanone linkage?

Stereoselectivity challenges arise during the methanone formation due to potential keto-enol tautomerism. Strategies include:

  • Temperature modulation: Lower temperatures (0–5°C) stabilize intermediates, reducing racemization .
  • Chiral auxiliaries: Use of enantiopure coupling agents (e.g., HATU/DIPEA) to direct configuration .
  • Microwave-assisted synthesis: Accelerates reaction kinetics, minimizing side reactions .
    Post-synthesis, chiral HPLC or X-ray crystallography validates stereochemical integrity .

Basic: What analytical techniques are essential for confirming the compound’s structural identity?

  • NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions and methanone connectivity (e.g., carbonyl signal at ~170 ppm) .
  • Mass spectrometry: High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography: Resolves crystal packing and absolute configuration, critical for structure-activity relationship (SAR) studies .

Advanced: How can conflicting bioactivity data between this compound and its analogs be systematically addressed?

Discrepancies may arise from subtle structural variations (e.g., methylthio vs. sulfonyl groups). Methodological approaches include:

  • Comparative SAR studies: Synthesize analogs with incremental modifications (e.g., replacing methylthio with ethylthio) to isolate activity drivers .
  • Target engagement assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to suspected targets (e.g., kinase enzymes) .
  • Computational modeling: Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with benzo[d]thiazole sulfur) .

Basic: What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

  • Microdilution assays: Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics: Assess bactericidal vs. bacteriostatic effects over 24 hours .
  • Cytotoxicity screening: Parallel testing on mammalian cell lines (e.g., HEK-293) ensures selectivity .

Advanced: How does the methylthio group on the benzo[d]thiazole moiety influence metabolic stability?

  • Cytochrome P450 interactions: The sulfur atom may undergo oxidation to sulfoxide/sulfone metabolites, altering pharmacokinetics. Stability studies in liver microsomes (human/rat) quantify metabolic half-life .
  • Prodrug potential: Methylthio’s lipophilicity enhances membrane permeability but may require derivatization (e.g., PEGylation) to improve aqueous solubility .

Basic: What storage conditions are optimal for maintaining compound stability?

  • Temperature: Store at –20°C in airtight, amber vials to prevent photodegradation .
  • Solubility: Lyophilize and reconstitute in DMSO (≤10% v/v) for biological assays; avoid aqueous buffers with extreme pH (<5 or >9) .

Advanced: How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Pharmacophore modeling: Identify essential features (e.g., hydrogen bond acceptors on pyrazole) using tools like Schrödinger’s Phase .
  • ADMET prediction: Software like SwissADME forecasts absorption, toxicity, and CYP inhibition risks .
  • Free-energy perturbation (FEP): Quantifies binding energy changes upon substituent modification (e.g., methyl → ethyl) .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

  • Yield optimization: Transition from batch to continuous flow reactors improves reproducibility .
  • Purification bottlenecks: Replace column chromatography with recrystallization for cost-effective scale-up .

Advanced: How can structural dynamics (e.g., piperazine ring flexibility) impact receptor binding?

  • Conformational analysis: Molecular dynamics simulations (GROMACS) reveal preferred ring puckering modes (chair vs. boat) .
  • Entropic penalties: Rigidify the piperazine ring via methyl substitution to enhance binding entropy .

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